Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate
Description
Chemical Nomenclature and Structural Identification
Structural Features and Nomenclature
The compound’s nomenclature derives from its fused bicyclic system:
- Thieno[3,2-c]pyridine Core : A fused ring system where a thiophene (sulfur-containing five-membered ring) is annulated to a pyridine (nitrogen-containing six-membered ring) at positions 3 and 2, respectively.
- Substituents :
The numbering system follows IUPAC guidelines for fused heterocycles, prioritizing the sulfur atom’s placement in the thiophene ring.
Key Identifiers and Spectral Data
| Identifier | Value |
|---|---|
| InChI Key | GSMBIBQIYVACCI-UHFFFAOYSA-N |
| CAS Number | 1315364-06-7 |
| PubChem CID | 122172564 |
Historical Context in Heterocyclic Chemistry Research
Evolution of Thienopyridine Derivatives
The study of thienopyridine derivatives dates back to the 1980s, driven by their pharmacological potential and synthetic challenges. Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate emerged as part of broader research into isomeric thienopyridines, including thieno[3,2-b], thieno[2,3-c], and thieno[3,4-b] variants.
Key Milestones:
- Early Synthesis : Initial synthetic routes involved cyclization reactions between chloropyridine derivatives and sulfur-containing precursors, optimized for regioselectivity.
- Therapeutic Applications : A 1985 US patent highlighted thieno[3,2-c]pyridines as P2Y₁₂ receptor inhibitors, establishing their role in antiplatelet drug development.
- Modern Innovations : Recent advances focus on enhancing solubility and bioavailability through structural modifications, such as introducing methyl ester groups.
Comparative Analysis of Thienopyridine Isomers
| Isomer | Structure | Applications |
|---|---|---|
| Thieno[3,2-c]pyridine | Pyridine fused to thiophene at 3,2-positions | OLED materials, kinase inhibitors |
| Thieno[2,3-b]pyridine | Pyridine fused to thiophene at 2,3-positions | Anticancer agents, fluorescent probes |
| Thieno[3,4-b]pyridine | Pyridine fused to thiophene at 3,4-positions | Antimicrobial compounds |
The [3,2-c] isomer’s annulation pattern confers distinct electronic properties, influencing its reactivity and biological activity.
Significance in Medicinal Chemistry and Material Science
Medicinal Chemistry Applications
Role as a Building Block
The compound’s reactive sites enable its use as a scaffold for synthesizing complex molecules:
- Substitution Reactions : The chlorine atom undergoes nucleophilic aromatic substitution with amines, thiols, or alkoxides, forming derivatives with enhanced pharmacological profiles.
- Coupling Reactions : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) introduce aryl or heteroaryl groups, expanding its utility in kinase inhibitor design.
Case Study: PI5P4Kγ Inhibition
This compound derivatives have shown selective inhibition of PI5P4Kγ, an enzyme linked to cancer progression. Structural modifications, such as introducing hydrophobic groups, improve binding affinity to the enzyme’s active site.
Material Science Contributions
Optoelectronic Properties
The thieno[3,2-c]pyridine core’s extended conjugation and electron-deficient pyridine ring make it suitable for:
- Organic Light-Emitting Diodes (OLEDs) : Gold(III) complexes incorporating this scaffold exhibit high photoluminescence quantum yields (>80%) and tunable emission wavelengths, enabling applications in red-emitting devices.
- Stability in Thin Films : The [3,2-c] isomer demonstrates superior operational lifetimes (LT₇₀ > 63,200 hours at 100 cd/m²) compared to [3,2-b] analogs, attributed to its rigid π-system and reduced steric hindrance.
Properties
IUPAC Name |
methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)7-4-5-6(14-7)2-3-11-8(5)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMBIBQIYVACCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction is a classical method for constructing fused heterocyclic systems. Wilson (1991) demonstrated its utility in synthesizing thienopyridine derivatives, reporting a 71% yield for 5-carbomethoxy-4,5-dihydrothieno[2,3-c]pyridine via cyclization of an intermediate amide. Adapting this approach, methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate can be synthesized by:
-
Formation of the Thienopyridine Core : Cyclization of a suitably substituted pyridine precursor (e.g., 2-chloro-3-cyanopyridine) with carbon disulfide under basic conditions, followed by alkylation with iodomethane.
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Chlorination : Direct electrophilic chlorination at the 4-position using chlorine gas or chlorosuccinimide (NCS) in dichloromethane.
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Esterification : Reaction with methanol in the presence of a catalytic acid (e.g., ) to introduce the methyl ester group.
Key Challenges :
-
Competing side reactions during chlorination may yield di- or tri-chlorinated by-products.
-
Low regioselectivity necessitates careful control of reaction temperature and stoichiometry.
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling
Ambeed (2020) reported a high-yielding (96%) Suzuki-Miyaura coupling to synthesize 4-chlorothieno[3,2-c]pyridine derivatives. For this compound, the protocol involves:
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Boronate Ester Preparation : Synthesis of a pinacol boronate ester from 2-chlorothieno[3,2-c]pyridine.
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Cross-Coupling : Reaction with methyl 2-bromoacetate using (1 mol%), S-Phos ligand (2 mol%), and in 1,4-dioxane/water (4:1) at 80°C under .
Optimization Insights :
-
Ligand Choice : Bulky ligands like S-Phos enhance steric hindrance, minimizing homocoupling by-products.
-
Base Selection : improves solubility of intermediates, accelerating transmetalation.
Data Table 1 : Comparative Yields for Suzuki-Miyaura Conditions
Multi-Step Synthesis from Pyridine Derivatives
Chlorination-Esterification Sequence
Vulcanchem (2024) outlined a route for analogous methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate, adaptable to the target compound:
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Chlorination of Pyridine Precursor :
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React 2-methylthieno[3,2-c]pyridine with in at 0–5°C to introduce the 4-chloro group.
-
-
Esterification via Nucleophilic Substitution :
Critical Parameters :
-
Catalyst for Chlorination : Bromine () as a catalyst reduces reaction time from 20 hours to <5 hours while minimizing dichlorination.
-
Purity Control : Distillation under reduced pressure (e.g., 0.1 mmHg) isolates the ester from unreacted acid.
Alternative Pathways: Esterification of Preformed Carboxylic Acids
Direct Esterification Using Acidic Media
Patent EP0627421B1 (source 2) describes ester formation via alkali metal carboxylates:
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Reaction of 2-Chloro-monochloromethylpyridine :
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React with potassium acetate () in dimethylformamide (DMF) at 80°C to form the acetoxymethyl intermediate.
-
-
Hydrolysis and Esterification :
Yield Considerations :
-
Step Efficiency : Hydrolysis and oxidation steps typically achieve 70–85% conversion, while esterification exceeds 90%.
Comparative Analysis of Methodologies
Data Table 2 : Advantages and Limitations of Key Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemical Applications
1. Building Block for Organic Synthesis
Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate serves as an essential intermediate in the synthesis of complex organic molecules. Its unique thieno-pyridine structure allows for diverse chemical modifications, making it valuable in the development of new compounds.
2. Synthetic Routes
The synthesis typically involves cyclization reactions using precursors such as 4-chloropyridine-2-carboxylic acid and thioamide derivatives. The reaction conditions can be optimized for higher yields and purity, often employing solvents like toluene or xylene under reflux conditions.
| Synthetic Method | Yield (%) | Conditions |
|---|---|---|
| Cyclization with thioamide | 85-90 | Reflux in toluene |
| Continuous flow synthesis | >90 | Optimized catalyst use |
Biological Applications
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its efficacy in inhibiting bacterial growth, suggesting potential as a therapeutic agent.
2. Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cells by targeting specific molecular pathways.
Medicinal Applications
1. Drug Development
this compound is being explored for its potential in drug design. Its ability to modulate enzyme activity makes it a candidate for developing novel therapeutic agents aimed at various diseases, including cancer and infectious diseases.
Case Study: PI5P4Kγ Inhibition
A study identified this compound as a selective inhibitor of PI5P4Kγ, a target involved in cellular signaling pathways relevant to cancer progression. The findings suggest that this compound could play a role in targeted cancer therapies .
Industrial Applications
1. Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals and pharmaceuticals.
2. Catalytic Processes
The compound is also involved in catalytic processes that enhance the efficiency of chemical reactions, contributing to sustainable practices in chemical manufacturing.
Mechanism of Action
The mechanism of action of methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno vs. Pyrrolo/Pyridine Derivatives
Methyl 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
- Structure : Replaces the thiophene ring with a pyrrole (nitrogen-containing) ring.
- Synthesis : Synthesized via thermolysis of azidopyridine acrylates (Hemetsberger-Knittel reaction) with yields of 53–56% ().
- Reactivity: The chloro group undergoes nucleophilic substitution (e.g., with propanol or trifluoroethanol) under Pd-catalyzed conditions, yielding derivatives with 72–96% efficiency (-9).
- Key Differences: Electronic Effects: The pyrrolo analog’s nitrogen atom increases basicity compared to the sulfur in thieno derivatives, altering solubility and reactivity. Stability: Thieno derivatives may exhibit enhanced aromatic stability due to sulfur’s electron-donating effects.
Methyl 4-Oxo-5H-thieno[3,2-c]pyridine-2-carboxylate
Quinoline and Larger Ring Systems
Methyl 6,8-Dibromothieno[3,2-c]quinoline-2-carboxylate
- Structure: Extends the thienopyridine core to a quinoline system with bromine substituents.
- Biological Activity: Demonstrates dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ comparable to nocodazole) ().
- Comparison: The quinoline system’s extended conjugation may improve DNA intercalation or kinase inhibition compared to simpler thienopyridines.
Substituent Effects on Physicochemical Properties
Biological Activity
Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a thieno[3,2-c]pyridine ring system. Its structure allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.
1. Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Research indicates that it exhibits activity against a range of microorganisms. A study assessed the compound's effectiveness against several bacterial strains and fungi, revealing promising results.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains.
2. Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. A notable study demonstrated its ability to inhibit cell proliferation in leukemia and breast cancer models.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HL-60 (Leukemia) | 5 |
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug.
3. Enzyme Inhibition
This compound has shown promise as an inhibitor of specific enzymes involved in critical metabolic pathways. For instance, it has been identified as a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K), which plays a role in various signaling pathways related to cancer and neurodegenerative diseases.
| Enzyme | Inhibition Activity (IC50 µM) |
|---|---|
| PI5P4Kγ | 7.1 |
| PI5P4Kα | >100 |
This selectivity suggests that the compound may have therapeutic applications in conditions where PI5P4K activity is dysregulated.
Case Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.
Case Study 2: Anticancer Activity
A study conducted on leukemia cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through the activation of caspases, highlighting its potential as a novel chemotherapeutic agent.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Binding : The compound can bind to enzymes like PI5P4K, altering their activity and affecting downstream signaling pathways.
- Cellular Uptake : Its lipophilic nature facilitates cellular uptake, allowing it to reach intracellular targets effectively.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to programmed cell death.
Q & A
Basic: How can the hydrolysis of the methyl ester group in Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate be optimized for high yield?
Methodological Answer:
The hydrolysis of the methyl ester group can be achieved using aqueous NaOH (3 N) in ethanol under mild heating (45°C for 1 hour). Post-reaction, solvent evaporation followed by trituration with ethyl acetate yields the sodium carboxylate salt. This method avoids harsh conditions that might degrade the thienopyridine core. For instance, a 99% crude yield was reported using this protocol, with purity confirmed via HPLC/MS (Rt: 0.947 min, m/z: 197 [M+H]⁺) .
Key Reaction Parameters:
| Parameter | Value/Detail |
|---|---|
| Base | 3 N NaOH |
| Solvent | Ethanol |
| Temperature | 45°C |
| Reaction Time | 1 hour |
| Workup | Trituration with EtOAc |
Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?
Methodological Answer:
- HPLC/MS : Essential for assessing purity and confirming molecular weight (e.g., m/z: 235 [M+H]⁺ observed for propoxy-substituted derivatives) .
- NMR Spectroscopy : ¹H/¹³C NMR to resolve regiochemistry, particularly distinguishing between thieno[3,2-c]pyridine and pyrrolo[3,2-c]pyridine isomers .
- Exact Mass Spectrometry : High-resolution MS (e.g., m/z 193.0102 for the parent compound) ensures accurate molecular formula validation .
Advanced: How can regioselective substitution at the 4-chloro position be achieved in cross-coupling reactions?
Methodological Answer:
Regioselective substitution requires Pd-based catalysts (e.g., t-BuBrettPhosPdG3) with bulky ligands to sterically direct coupling to the 4-chloro position. For example, propoxy substitution was achieved in THF at 80°C using t-BuBrettPhos as a ligand, yielding 72% of the desired product. Molecular sieves (4 Å) were critical for absorbing byproducts and improving reaction efficiency .
Catalytic System Optimization:
| Component | Role/Effect |
|---|---|
| t-BuBrettPhosPdG3 | Pd source with high activity |
| t-BuBrettPhos | Bulky ligand for selectivity |
| 4 Å Molecular Sieves | Byproduct absorption |
Advanced: How can computational modeling aid in predicting reactivity or stability of derivatives?
Methodological Answer:
Density Functional Theory (DFT) calculations can predict electronic effects at the 4-chloro position, guiding synthetic routes. For example, frontier molecular orbital analysis (HOMO/LUMO) helps assess nucleophilic/electrophilic reactivity. PubChem-derived data (e.g., IUPAC name validation, computed properties) supports preliminary modeling .
Basic: What solvent systems are optimal for enhancing solubility during synthesis?
Methodological Answer:
Polar aprotic solvents (e.g., THF, DMF) are ideal due to the compound’s limited solubility in non-polar media. In Pd-catalyzed reactions, THF (0.4 M concentration) with molecular sieves improved substrate solubility and reaction homogeneity, as demonstrated in propoxy substitution .
Advanced: How can stereochemical byproducts (e.g., racemization) be minimized during synthesis?
Methodological Answer:
Racemization is avoided by using mild acidic/basic conditions. For example, a patent demonstrated that heating methyl (R)-(-)-α-(2-chlorophenyl)-thieno[3,2-c]pyridine derivatives above 60°C in strong acids induces racemization. To prevent this, maintain reaction temperatures below 50°C and use weakly acidic ion-exchange resins for purification .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (H314: Causes severe skin burns ).
- Ventilation : Use fume hoods to avoid inhalation (H335: May cause respiratory irritation ).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns (P501: Dispose of contents/container per regulations ).
Advanced: How to resolve contradictory data in reaction yields across different synthetic routes?
Methodological Answer:
Contradictions often arise from ligand choice or solvent purity. For example, Pd-catalyzed reactions with BrettPhos ligands may yield 72% under anhydrous THF , while aqueous NaOH hydrolysis achieves 99% yield but requires post-reaction purification . Systematic comparison via Design of Experiments (DoE) can isolate critical variables (e.g., ligand steric bulk, solvent polarity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
